molecular formula C15H23NO B027175 2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol CAS No. 110901-82-1

2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol

Cat. No. B027175
M. Wt: 233.35 g/mol
InChI Key: LARFBOKVMNMLSW-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound is commonly referred to as DPCPX and is primarily used as a selective antagonist for adenosine A1 receptors.

Mechanism Of Action

The mechanism of action of 2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol involves its selective binding to adenosine A1 receptors. This binding inhibits the activation of these receptors by adenosine, which in turn leads to the inhibition of adenylate cyclase activity and the subsequent decrease in cyclic AMP levels. This mechanism of action has been shown to have potential therapeutic applications in various diseases.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol include the inhibition of adenylate cyclase activity and the subsequent decrease in cyclic AMP levels. This has been shown to have various effects on the body, including the inhibition of neurotransmitter release, the reduction of oxygen demand in the heart, and the prevention of seizures.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol in lab experiments is its selective binding to adenosine A1 receptors. This allows for the investigation of the specific effects of adenosine A1 receptor inhibition without affecting other receptors. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in lab experiments.

Future Directions

There are several future directions for the research of 2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol. One potential direction is the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and Huntington's disease. Another direction is the development of more soluble analogs of this compound to improve its administration in lab experiments. Additionally, further research can be conducted to investigate the potential side effects of this compound and to optimize its dosage and administration.

Synthesis Methods

The synthesis method of 2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol involves the reaction of 2-bromo-4'-nitroacetophenone with cyclopropylamine to obtain 2-(cyclopropylamino)-4'-nitroacetophenone. This intermediate compound is then reduced to 2-(cyclopropylamino)-4'-aminophenol using palladium on carbon catalyst. Finally, the compound is subjected to a resolution process using a chiral acid to obtain 2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol in its purest form.

Scientific Research Applications

2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol has been extensively studied in the field of pharmacology due to its potential as a selective adenosine A1 receptor antagonist. This compound has been used in various research studies to investigate its potential therapeutic applications in different diseases such as Parkinson's disease, epilepsy, and ischemic heart disease.

properties

CAS RN

110901-82-1

Product Name

2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol

InChI

InChI=1S/C15H23NO/c1-3-9-16(10-4-2)14-11-13(14)12-7-5-6-8-15(12)17/h5-8,13-14,17H,3-4,9-11H2,1-2H3/t13-,14+/m0/s1

InChI Key

LARFBOKVMNMLSW-UONOGXRCSA-N

Isomeric SMILES

CCCN(CCC)[C@@H]1C[C@H]1C2=CC=CC=C2O

SMILES

CCCN(CCC)C1CC1C2=CC=CC=C2O

Canonical SMILES

CCCN(CCC)C1CC1C2=CC=CC=C2O

synonyms

2-(2-hydroxyphenyl)-N,N-di-n-propylcyclopropylamine
2-OH-DPCA

Origin of Product

United States

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